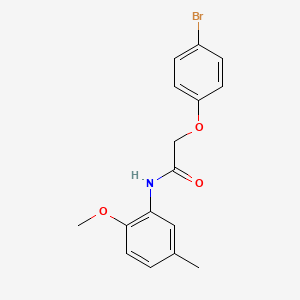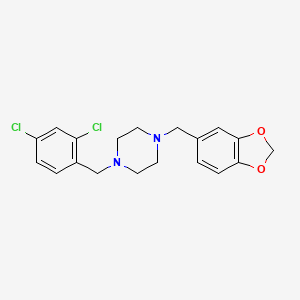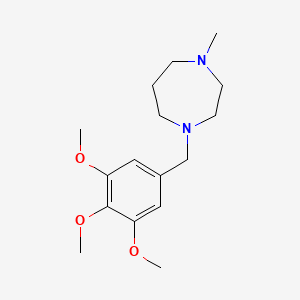![molecular formula C19H23ClN2O B3567768 1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3567768.png)
1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane
Descripción general
Descripción
1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the class of diazepines. It was first synthesized in the 1970s and has since been used in scientific research for its unique biochemical and physiological effects.
Mecanismo De Acción
1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane binds to the PBR and TSPO in the brain, leading to the activation of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This activation results in the regulation of various cellular processes, including apoptosis, inflammation, and oxidative stress. This compound has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and anti-oxidative stress effects. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models. This compound has also been investigated for its potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane is its high affinity for the PBR and TSPO, making it a useful tool for studying the role of these receptors in different diseases. It also has a relatively low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in experiments. It also has a short half-life, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for the use of 1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane in scientific research. One potential area of investigation is its role in cancer, as recent studies have shown that it may have anti-tumor effects. Another potential area is its use in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, there is ongoing research into developing more potent and selective analogs of this compound, which may have improved efficacy and fewer side effects.
Conclusion
This compound is a synthetic compound that has been used in scientific research for its unique biochemical and physiological effects. It binds to the PBR and TSPO in the brain, leading to the activation of several signaling pathways and the regulation of various cellular processes. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, this compound has the potential to be a valuable tool in the study of various diseases and the development of new treatments.
Aplicaciones Científicas De Investigación
1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to bind to the peripheral benzodiazepine receptor (PBR) and the translocator protein (TSPO) in the brain, which are involved in regulating the immune response and inflammation. This compound has also been used as a tool to study the role of PBR and TSPO in different diseases, including neurodegenerative disorders, cancer, and psychiatric disorders.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-21-10-3-11-22(13-12-21)15-16-4-2-5-19(14-16)23-18-8-6-17(20)7-9-18/h2,4-9,14H,3,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPICVGQTUJBSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[1-(4-methylphenyl)-3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B3567690.png)
![methyl 4-{[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B3567691.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B3567706.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3567710.png)
![3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567721.png)
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567726.png)

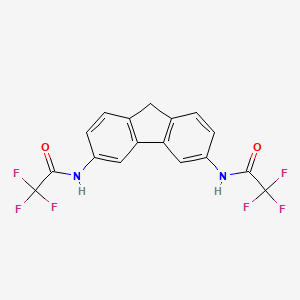
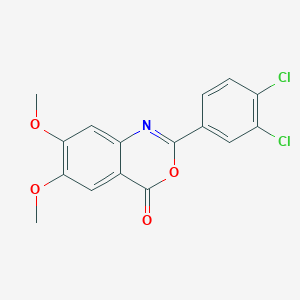
![4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl acetate](/img/structure/B3567749.png)

